N-(8-butoxyquinolin-5-yl)-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-(8-butoxyquinolin-5-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline ring, a butoxy group, a methoxyphenoxy group, and an acetamide moiety. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-butoxyquinolin-5-yl)-2-(4-methoxyphenoxy)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 8-butoxyquinoline: This can be achieved by reacting 8-hydroxyquinoline with butyl bromide in the presence of a base such as potassium carbonate.
Synthesis of 2-(4-methoxyphenoxy)acetic acid: This involves the reaction of 4-methoxyphenol with chloroacetic acid under basic conditions.
Coupling Reaction: The final step involves the coupling of 8-butoxyquinoline with 2-(4-methoxyphenoxy)acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(8-butoxyquinolin-5-yl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring or the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline or phenoxy derivatives.
Scientific Research Applications
N-(8-butoxyquinolin-5-yl)-2-(4-methoxyphenoxy)acetamide has been explored for various scientific research applications, including:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential as an anti-cancer or anti-microbial agent.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(8-butoxyquinolin-5-yl)-2-(4-methoxyphenoxy)acetamide depends on its specific application. For instance:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Fluorescent Probes: The quinoline ring can exhibit fluorescence properties, making it useful for imaging applications.
Comparison with Similar Compounds
Similar Compounds
- N-(8-hydroxyquinolin-5-yl)-2-(4-methoxyphenoxy)acetamide
- N-(8-butoxyquinolin-5-yl)-2-(4-chlorophenoxy)acetamide
- N-(8-butoxyquinolin-5-yl)-2-(4-methylphenoxy)acetamide
Uniqueness
N-(8-butoxyquinolin-5-yl)-2-(4-methoxyphenoxy)acetamide stands out due to the presence of both butoxy and methoxyphenoxy groups, which impart unique chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a subject of interest for further research and development.
Properties
Molecular Formula |
C22H24N2O4 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(8-butoxyquinolin-5-yl)-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C22H24N2O4/c1-3-4-14-27-20-12-11-19(18-6-5-13-23-22(18)20)24-21(25)15-28-17-9-7-16(26-2)8-10-17/h5-13H,3-4,14-15H2,1-2H3,(H,24,25) |
InChI Key |
NYLKFHKFEWAWKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)COC3=CC=C(C=C3)OC)C=CC=N2 |
Origin of Product |
United States |
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